Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate
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Overview
Description
Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. Quinoline derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride to form an intermediate compound. This intermediate is then reacted with hydroxylamine to produce a quinazolinone derivative. The final step involves the reaction of this derivative with ethyl bromoacetate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Trifluoromethyl-substituted quinolines: These compounds have similar chemical properties due to the presence of the trifluoromethyl group.
Uniqueness
Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10F3NO3 |
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Molecular Weight |
285.22 g/mol |
IUPAC Name |
ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-10(18)11-7(13(14,15)16)4-3-5-8(11)17-9/h3-6H,2H2,1H3,(H,17,18) |
InChI Key |
AHTBODYLBPDESO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(C=CC=C2N1)C(F)(F)F |
Origin of Product |
United States |
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